REACTION_CXSMILES
|
[N+:1]([O-:4])([O-])=[O:2].[Na+].[CH3:6][C:7]1[C:15]([CH3:17])([CH3:16])[C:14]2[C:9](=[CH:10][CH:11]=[CH:12][CH:13]=2)[N:8]=1.[OH-].[Na+].CO>S(=O)(=O)(O)O>[N+:1]([C:12]1[CH:13]=[C:14]2[C:9](=[CH:10][CH:11]=1)[N:8]=[C:7]([CH3:6])[C:15]2([CH3:17])[CH3:16])([O-:4])=[O:2] |f:0.1,3.4|
|
Name
|
|
Quantity
|
3.84 g
|
Type
|
reactant
|
Smiles
|
[N+](=O)([O-])[O-].[Na+]
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
S(O)(O)(=O)=O
|
Name
|
|
Quantity
|
6.65 g
|
Type
|
reactant
|
Smiles
|
CC1=NC2=CC=CC=C2C1(C)C
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
S(O)(O)(=O)=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CO
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
2.5 (± 2.5) °C
|
Type
|
CUSTOM
|
Details
|
The reaction was stirred at 0-5° C. for 90 minutes
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
After cooling in ice
|
Type
|
ADDITION
|
Details
|
the addition
|
Type
|
TEMPERATURE
|
Details
|
to warm to room temperature
|
Type
|
STIRRING
|
Details
|
stirred for a further 16 hours
|
Duration
|
16 h
|
Type
|
ADDITION
|
Details
|
The mixture was poured onto ice (200 g)
|
Type
|
FILTRATION
|
Details
|
The crude product was collected by filtration
|
Type
|
WASH
|
Details
|
washed with water until the washings
|
Type
|
CUSTOM
|
Details
|
The off-yellow solid was dried at the pump
|
Type
|
DISSOLUTION
|
Details
|
dissolved in ethyl acetate (250 ml)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried further (MgSO4)
|
Type
|
FILTRATION
|
Details
|
The solution was filtered
|
Type
|
CUSTOM
|
Details
|
the red filtrate was rotary evaporated to dryness
|
Type
|
DISSOLUTION
|
Details
|
The solid was dissolved in chloroform:ethyl acetate (95:5, 30 ml)
|
Type
|
CUSTOM
|
Details
|
purified by silica flash chromatography
|
Type
|
CUSTOM
|
Details
|
This gave a dark yellow solid, 5.12 g, 25 mmol, 60% yield
|
Reaction Time |
90 min |
Name
|
|
Type
|
product
|
Smiles
|
[N+](=O)([O-])C=1C=C2C(C(=NC2=CC1)C)(C)C
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 60% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |